1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound with a molecular formula of C10H9N3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a triazole ring substituted with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde are acetylcholine esterase (AChE) and tubulin . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a known target for Alzheimer’s disease treatment . Tubulin is a protein that forms microtubules, which are essential for cell division and structure .
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits AChE, preventing the breakdown of acetylcholine, thereby increasing its concentration . It also binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . The disruption of tubulin polymerization affects the cell cycle, particularly mitosis, leading to cell death .
Pharmacokinetics
Its molecular weight (21624 g/mol) suggests it may have good bioavailability .
Result of Action
The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels . The disruption of tubulin polymerization can lead to cell death, making this compound potentially useful as an anticancer agent .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior, such as changes in proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with DNA or RNA, affecting gene expression . These interactions are often mediated by the aldehyde group of the compound, which can form covalent bonds with nucleophilic residues in proteins or nucleic acids.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses can lead to cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, it may be transported into the cell via membrane transporters and then distributed to specific organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method typically uses benzyl azide and propargyl aldehyde as starting materials. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-Benzyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-Benzyl-1H-1,2,3-triazole-3-carbaldehyde
- 1-Benzyl-1H-1,2,3-triazole-5-methanol
Comparison: 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the position of the aldehyde group on the triazole ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-benzyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHGJCSNRESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139454-85-6 | |
Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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